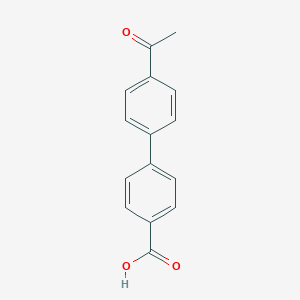

4-(4-乙酰苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-acetylphenyl)benzoic Acid, also known as 4-Acetylphenyl benzoate, is a chemical compound with the molecular formula C15H12O3 . It has an average mass of 240.254 Da and a Monoisotopic mass of 240.078644 Da .

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including alkylation, esterification, and further alkylation . For instance, 4-Acetylbenzoic acid, an intermediate for the preparation of curcumin analogs with antioxidant activity, can be synthesized by the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h .Molecular Structure Analysis

The 4-(4-acetylphenyl)benzoic Acid molecule contains a total of 31 bond(s). There are 19 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 ketone(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Carboxylic acids, such as 4-(4-acetylphenyl)benzoic Acid, can undergo a variety of reactions. They can be converted into acid chlorides, anhydrides, and esters . For example, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .Physical And Chemical Properties Analysis

4-(4-acetylphenyl)benzoic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 392.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 175.3±23.2 °C .科学研究应用

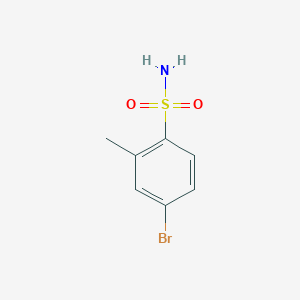

Antimicrobial Agent Development

One of the prominent applications of 4-(4-acetylphenyl)benzoic Acid is in the development of antimicrobial agents. Research has shown that derivatives of this compound, such as sulfonamide compounds, exhibit significant antibacterial activity against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . These findings are crucial as they contribute to the ongoing search for new antibiotics in the face of rising antibiotic resistance.

Antifungal Applications

The compound has also been studied for its potential in antifungal treatments. Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which are structurally related to 4-(4-acetylphenyl)benzoic Acid, have shown varying degrees of efficacy against fungal strains, indicating the potential of the compound in developing antifungal medications .

Anti-inflammatory and Antioxidant Research

Another application is in the exploration of anti-inflammatory and antioxidant properties. Compounds identified in castor oil, which share structural similarities with 4-(4-acetylphenyl)benzoic Acid, have been reported for their anti-inflammatory and antioxidant effects, suggesting possible research avenues for the compound .

Enzyme Inhibition Studies

4-(4-acetylphenyl)benzoic Acid has been used in studies investigating the inactivation of enzyme activities, specifically 7-ethoxy-4-trifluoromethylcoumarin O-deethylase. This research is vital for understanding how certain compounds can modulate enzyme function, which has implications in drug development and toxicology .

Synthesis of Schiff Bases

The compound is utilized in the synthesis of Schiff bases, which are an important class of organic compounds with a wide range of applications, including as ligands in coordination chemistry and as intermediates in the synthesis of various organic targets .

Organic Synthesis Building Blocks

Due to its structural features, 4-(4-acetylphenyl)benzoic Acid serves as a building block in organic synthesis. It is used to create more complex molecules for various chemical applications, demonstrating its versatility in synthetic chemistry .

安全和危害

属性

IUPAC Name |

4-(4-acetylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQNVDCQVGALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400765 |

Source

|

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114691-92-8 |

Source

|

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

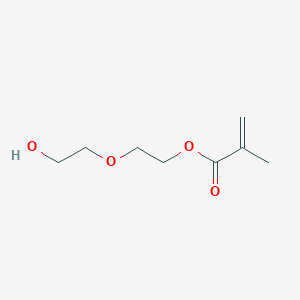

Q1: What is the role of 4-(4-acetylphenyl)benzoic acid in the synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester?

A1: 4-(4-acetylphenyl)benzoic acid serves as a crucial precursor in the multi-step synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester. [, ] It reacts with 4-acetylphenol through an esterification reaction, yielding a di-carbonyl intermediate. This intermediate then undergoes reduction and dehydration to ultimately form the target bifunctional poly-monomer. [, ]

Q2: How is 4-(4-acetylphenyl)benzoic acid synthesized?

A2: The synthesis of 4-(4-acetylphenyl)benzoic acid begins with biphenyl as the starting material. [, ] It involves a series of reactions including Friedel-Crafts acylation, bromination, Grignard reaction, and oxidation to finally obtain the desired compound. [, ] This synthetic route highlights the versatility of chemical transformations to achieve complex structures from simpler starting materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)

![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)